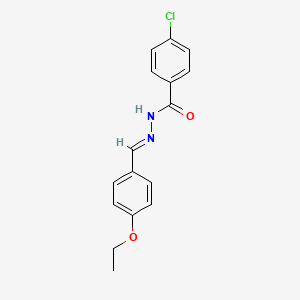![molecular formula C22H16Br2N2O3 B11697513 N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-bromo-benzamide](/img/structure/B11697513.png)
N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-bromo-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Benzoil-4-bromo-fenilcarbamoil)-metil]-4-bromo-benzamida es un compuesto orgánico complejo que presenta un grupo benzoilo, átomos de bromo y una porción fenilcarbamoil
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[(2-Benzoil-4-bromo-fenilcarbamoil)-metil]-4-bromo-benzamida generalmente implica reacciones orgánicas de varios pasos. Un enfoque común es la acilación de un derivado de anilina bromada con cloruro de benzoilo, seguido de reacciones de bromación y acoplamiento adicionales . Las condiciones de reacción a menudo requieren el uso de catalizadores, como ácidos de Lewis, y disolventes como diclorometano o tolueno para facilitar las reacciones .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener la pureza deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[(2-Benzoil-4-bromo-fenilcarbamoil)-metil]-4-bromo-benzamida experimenta varias reacciones químicas, incluyendo:
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Metóxido de sodio en metanol para sustitución nucleófila.
Principales Productos Formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de benzamidas sustituidas.
Aplicaciones Científicas De Investigación
N-[(2-Benzoil-4-bromo-fenilcarbamoil)-metil]-4-bromo-benzamida tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de N-[(2-Benzoil-4-bromo-fenilcarbamoil)-metil]-4-bromo-benzamida implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y dando lugar a diversos efectos biológicos. Las vías implicadas pueden incluir la inhibición de la actividad enzimática o la interferencia con los procesos de transducción de señales .
Comparación Con Compuestos Similares
Compuestos Similares
- N-[(2-Benzoil-4-clorofenilcarbamoil)-metil]-4-cloro-benzamida
- N-[(2-Benzoil-4-fluorofenilcarbamoil)-metil]-4-fluoro-benzamida
- N-[(2-Benzoil-4-yodofenilcarbamoil)-metil]-4-yodo-benzamida
Unicidad
N-[(2-Benzoil-4-bromo-fenilcarbamoil)-metil]-4-bromo-benzamida es único debido a la presencia de átomos de bromo, que pueden influir en su reactividad y actividad biológica. Los átomos de bromo pueden participar en la unión halógena, mejorando la afinidad de unión del compuesto a los objetivos moleculares .
Propiedades
Fórmula molecular |
C22H16Br2N2O3 |
|---|---|
Peso molecular |
516.2 g/mol |
Nombre IUPAC |
N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]-4-bromobenzamide |
InChI |
InChI=1S/C22H16Br2N2O3/c23-16-8-6-15(7-9-16)22(29)25-13-20(27)26-19-11-10-17(24)12-18(19)21(28)14-4-2-1-3-5-14/h1-12H,13H2,(H,25,29)(H,26,27) |
Clave InChI |
BVSBSJQBLYSULR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CNC(=O)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-bromophenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B11697430.png)
![(4Z)-4-[2-(3,4-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697433.png)
![2-(1,3-dioxobenzo[c]azolidin-2-yl)-N-(2-ethylphenyl)-4-methylpentanamide](/img/structure/B11697435.png)
![2-fluoro-N'-[(E)-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]benzohydrazide](/img/structure/B11697439.png)
![3-({[2-(3-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B11697453.png)

![4-chloro-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11697465.png)
![2-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11697467.png)
![(4E)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697474.png)

![(5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697480.png)
![(4Z)-5-methyl-4-[2-(naphthalen-1-yl)hydrazinylidene]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697496.png)

![{2-[(E)-({[3-(4-methylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11697506.png)
